molecular formula C10H9BrN2O2 B8639488 5-Bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester

5-Bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester

Cat. No. B8639488
M. Wt: 269.09 g/mol
InChI Key: STZHLHUHWXMUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

propan-2-yl 5-bromo-3-cyanopyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-6(2)15-10(14)9-7(4-12)3-8(11)5-13-9/h3,5-6H,1-2H3

InChI Key

STZHLHUHWXMUTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-pyridine-2,3-dicarboxylic acid 2-isopropyl ester (630 mg, 2.187 mmol) in pyridine (8 ml) at 0° C. was added methane sulfonyl chloride (0.34 ml, 4.37 mmol, 2 equiv.) and the reaction mixture was stirred for 1 hour at 25° C. Then NH3 gas was purged in to reaction mixture at 0° C. and stirred at 25° C. for 30 minutes. The excess NH3 was evaporated off in vacuo. The reaction mixture was cooled to 0° C., a fresh lot of methane sulfonyl chloride (1.35 ml, 17.49 mmol, 8 equiv.) was added drop wise to the mixture and stirring was continued at 25° C. for another 16 hours. The reaction mixture was quenched with saturated aqueous NaHCO3 solution (20 ml) and extracted with EtOAc (2×40 ml). The combined organic layer was dried over anhydrous Na2SO4 and evaporated under reduced pressure to dryness. The resulting crude material was purified by column chromatography over normal silica gel (10% EtOAc in hexane) to give 5-bromo-3-cyano-pyridine-2-carboxylic acid isopropyl ester (320 mg, 54%) as yellow oil.
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two

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